3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide
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Overview
Description
3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide is an organic compound that features a complex structure with a phenyl group, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with a phenyl group and subsequent amide formation.
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Thiophene and Furan Synthesis: : Thiophene derivatives can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Furan derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds .
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Coupling Reactions: : The thiophene and furan intermediates are then coupled with a phenyl group using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .
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Amide Formation: : The final step involves the formation of the amide bond, typically achieved through the reaction of the coupled intermediate with a suitable amine under amide coupling conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities .
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Reduction: : Reduction reactions can target the amide group, converting it to an amine, or reduce the aromatic rings under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or partially hydrogenated aromatic rings .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its aromatic rings and heterocyclic components make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biochemical processes and interactions.
Mechanism of Action
The mechanism of action of 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound’s aromatic rings and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Furan Derivatives: Furan-based compounds are known for their use in pharmaceuticals and materials science.
Uniqueness
3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide stands out due to its combination of a phenyl group with both thiophene and furan rings, providing a unique set of chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-16(21-15)17-7-4-12-22-17/h1-7,9-10,12H,8,11,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKWTCSYBJMORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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